N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine
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Overview
Description
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The final steps involve the attachment of the prop-2-ynyl group and the cyclohexanamine moiety. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and substituted imidazole compounds. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the sulfonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- N-[(3-butyl-2-sulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine
- N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylpiperidine
Uniqueness
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological macromolecules makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S/c1-4-7-14-22-18(15-20-19(22)25(23,24)6-3)16-21(13-5-2)17-11-9-8-10-12-17/h2,15,17H,4,6-14,16H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVDHKPYRYITIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN(CC#C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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